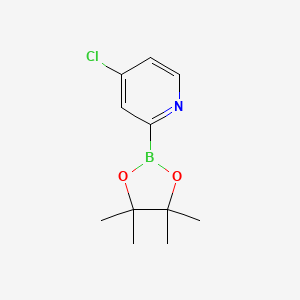
4-Chlor-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a chlorine atom and a boronate ester group attached to the pyridine ring . The boronate ester group is often used in organic synthesis for Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound likely includes a pyridine ring with a chlorine atom and a boronate ester group attached. The boronate ester group would include a boron atom bonded to two oxygen atoms and a carbon ring .Chemical Reactions Analysis
The boronate ester group in this compound can participate in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are key in the synthesis of many organic compounds.Wissenschaftliche Forschungsanwendungen
Kreuzkupplungsreaktionen
Diese Verbindung wird häufig in verschiedenen Arten von Kreuzkupplungsreaktionen verwendet, wie z. B. der Suzuki-Miyaura-Kupplung {svg_1}. Diese Reaktionen sind in der organischen Synthese weit verbreitet, um Kohlenstoff-Kohlenstoff-Bindungen zu erzeugen, ein wesentlicher Schritt bei der Synthese vieler komplexer organischer Moleküle {svg_2}.
Protodeboronierung
Die Verbindung kann eine Protodeboronierung durchlaufen, einen Prozess, der die Entfernung einer Borgruppe beinhaltet {svg_3}. Dieser Prozess ist besonders nützlich bei der formalen Anti-Markovnikov-Hydromethylierung von Alkenen, einer wertvollen, aber bisher unbekannten Transformation {svg_4}.
Synthese von DYRK1A-Inhibitoren
4-Chlorpyridin-2-boronsäure-Pinacolester wird bei der Synthese neuer Pyridazino[4,5-b]indol-4-one und Pyridazin-3(2H)-on-Analoga eingesetzt, die als Inhibitoren des Enzyms DYRK1A wirken {svg_5} {svg_6}. DYRK1A ist eine Proteinkinase, die an mehreren Krankheiten beteiligt ist, darunter Down-Syndrom, Alzheimer-Krankheit und Krebs {svg_7} {svg_8}.
Borylierungsreaktionen
Die Verbindung kann in Borylierungsreaktionen an der benzylischen C-H-Bindung von Alkylbenzolen in Gegenwart eines Palladiumkatalysators verwendet werden, um Pinacolbenzylboraat zu bilden {svg_9}. Borylierung ist ein wichtiger Schritt in vielen Syntheseprozessen, der die Einführung eines Boratoms in ein Molekül ermöglicht {svg_10}.
Hydroborierungsreaktionen
4-Chlor-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin kann bei der Hydroborierung von Alkyl- oder Arylalkinen und -alkenen in Gegenwart von Übergangsmetallkatalysatoren verwendet werden {svg_11}. Hydroborierung ist eine Methode, die verwendet wird, um Alkene und Alkine in Organoborane umzuwandeln, die nützliche Zwischenprodukte in der organischen Synthese sind {svg_12}.
Phosphitylierung von Alkoholen und heteroatomaren Nukleophilen
Diese Verbindung kann als Reagenz für die Phosphitylierung von Alkoholen und heteroatomaren Nukleophilen verwendet werden, was zur Bildung nützlicher Glykosyldonoren und Liganden führt {svg_13} {svg_14}. Dies ist besonders nützlich im Bereich der Kohlenhydratchemie, wo Glykosyldonoren wichtige Zwischenprodukte bei der Synthese komplexer Kohlenhydrate sind {svg_15} {svg_16}.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that boronic acids and their esters are often used in the suzuki-miyaura cross-coupling reactions , which suggests that this compound might interact with various organic substrates in synthetic chemistry.
Mode of Action
This compound is likely to act as a reagent in organic synthesis, particularly in cross-coupling reactions . In these reactions, the boronic ester moiety of the molecule interacts with a transition metal catalyst, facilitating the transfer of its organic group to another molecule .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors such as temperature, solvent, and the presence of a catalyst . For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base .
Eigenschaften
IUPAC Name |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)9-7-8(13)5-6-14-9/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLWLVSGDPGRIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655153 |
Source


|
| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204600-17-8 |
Source


|
| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204600-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

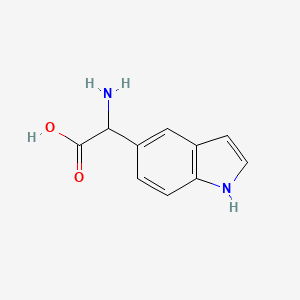

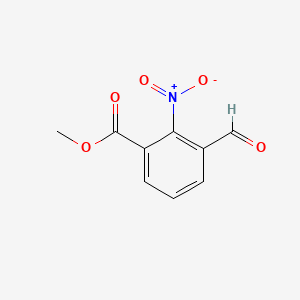

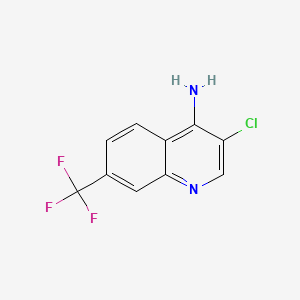
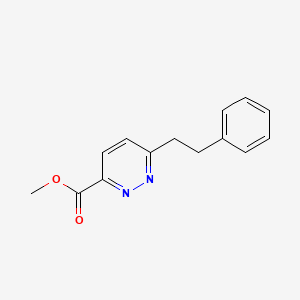

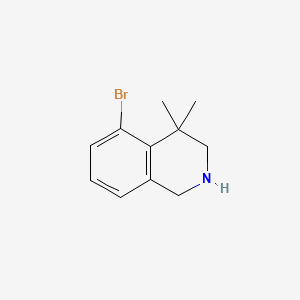



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-methoxy-](/img/structure/B598967.png)

![2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl](/img/structure/B598969.png)